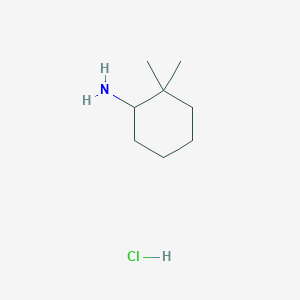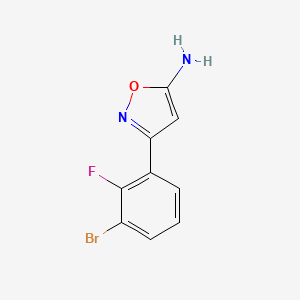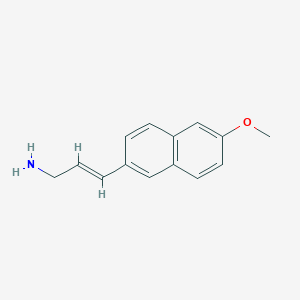
3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-amine is an organic compound that features a naphthalene ring substituted with a methoxy group and a propenylamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-amine typically involves the reaction of 6-methoxy-2-naphthaldehyde with an appropriate amine under conditions that promote the formation of the propenylamine side chain. One common method involves the use of a Wittig reaction to form the propenyl group, followed by reductive amination to introduce the amine functionality .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The propenyl group can be reduced to form a propyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 3-(6-Hydroxynaphthalen-2-yl)prop-2-en-1-amine.
Reduction: 3-(6-Methoxynaphthalen-2-yl)propylamine.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and methoxy functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(6-Methoxynaphthalen-2-yl)prop-2-enenitrile: Similar structure but with a nitrile group instead of an amine.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a similar naphthalene core but with different substituents.
Uniqueness
3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
(E)-3-(6-methoxynaphthalen-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C14H15NO/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h2-7,9-10H,8,15H2,1H3/b3-2+ |
Clave InChI |
JQUIVPFOWUGWTD-NSCUHMNNSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)C=C(C=C2)/C=C/CN |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C=C2)C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


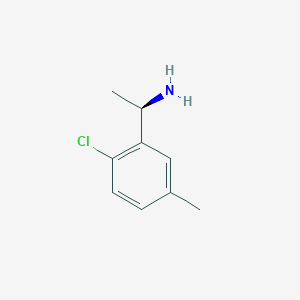
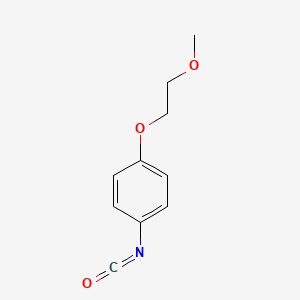
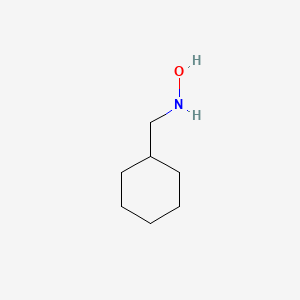
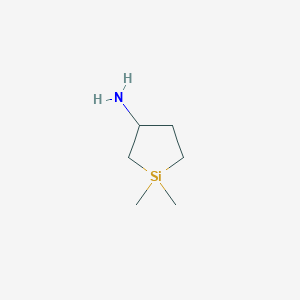

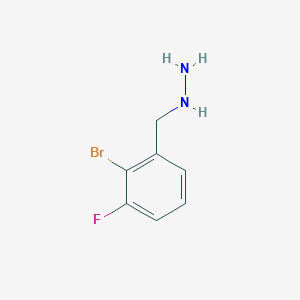
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
![rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine](/img/structure/B13588394.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
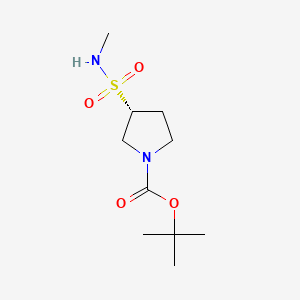
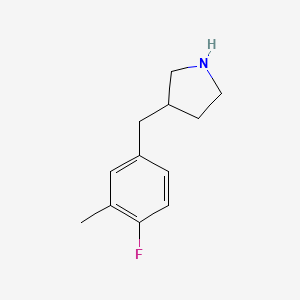
amine](/img/structure/B13588403.png)
